molecular formula C23H28N4O B11074901 3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole

3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole

Cat. No.: B11074901
M. Wt: 376.5 g/mol
InChI Key: ZJPMCMIGKOMOIT-UHFFFAOYSA-N
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Description

3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-methoxyaniline. This involves treating 4-methoxyaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole under basic conditions to form the azo compound. This step is usually carried out in an alkaline medium, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its azo group makes it a useful intermediate in the preparation of dyes and pigments.

Biology

The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme interactions and as a potential probe in biochemical assays.

Medicine

Research into the medicinal applications of this compound includes its potential use as an anti-cancer agent due to its ability to interfere with cellular processes. Its derivatives are also explored for antimicrobial properties.

Industry

In the industrial sector, the compound is used in the production of dyes and pigments due to its vibrant color. It is also investigated for its potential use in organic electronics and materials science.

Mechanism of Action

The mechanism by which 3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole exerts its effects involves the interaction of its diazenyl group with molecular targets. This interaction can lead to the formation of reactive intermediates that interfere with biological pathways. The compound may target enzymes or receptors, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(4-methoxyphenyl)diazenyl]aniline: Another azo compound with similar structural features but different functional groups.

    1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole: The parent compound without the diazenyl group.

    4-methoxyphenylhydrazine: A related compound with a hydrazine group instead of a diazenyl group.

Uniqueness

3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole is unique due to its combination of the diazenyl group with the indole and piperidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

[1,2-dimethyl-4-(piperidin-1-ylmethyl)indol-3-yl]-(4-methoxyphenyl)diazene

InChI

InChI=1S/C23H28N4O/c1-17-23(25-24-19-10-12-20(28-3)13-11-19)22-18(8-7-9-21(22)26(17)2)16-27-14-5-4-6-15-27/h7-13H,4-6,14-16H2,1-3H3

InChI Key

ZJPMCMIGKOMOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=C2N1C)CN3CCCCC3)N=NC4=CC=C(C=C4)OC

Origin of Product

United States

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